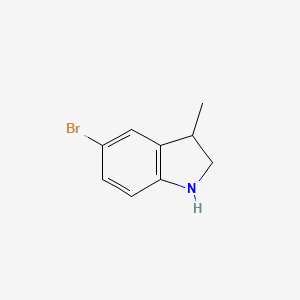

5-Bromo-3-methylindoline

CAS No.: 86626-42-8

Cat. No.: VC8185146

Molecular Formula: C9H10BrN

Molecular Weight: 212.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86626-42-8 |

|---|---|

| Molecular Formula | C9H10BrN |

| Molecular Weight | 212.09 g/mol |

| IUPAC Name | 5-bromo-3-methyl-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C9H10BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3 |

| Standard InChI Key | HMGUNAJGKCGHEH-UHFFFAOYSA-N |

| SMILES | CC1CNC2=C1C=C(C=C2)Br |

| Canonical SMILES | CC1CNC2=C1C=C(C=C2)Br |

Introduction

Structural and Chemical Properties of Indoline Derivatives

Indoline is a bicyclic organic compound comprising a benzene ring fused to a five-membered nitrogen-containing ring. Unlike indole, which features an aromatic pyrrole ring, indoline is partially saturated, introducing distinct reactivity and physicochemical properties. The addition of a bromine atom at the 5-position and a methyl group at the 3-position likely influences electronic distribution, solubility, and steric effects.

Hypothesized Molecular Characteristics

-

Molecular Formula: (theorized based on indoline backbone).

-

Molecular Weight: ~212.09 g/mol.

-

Key Functional Groups:

-

Bromine substituent (electrophilic aromatic substitution site).

-

Methyl group (steric and electronic modulation).

-

Saturated pyrrolidine ring (reduced aromaticity vs. indole).

-

Comparative data from 5-bromo-3-methylindole (CAS 10075-48-6) reveals a melting point of 82–84°C and solubility in organic solvents like ethanol and chloroform . Indoline derivatives typically exhibit higher solubility in polar aprotic solvents due to reduced aromaticity.

Synthetic Routes and Challenges

Table 1: Comparative Reaction Conditions for Indole vs. Indoline Synthesis

Applications and Biological Relevance

While 5-bromo-3-methylindoline remains unexplored, its indole counterpart is utilized in pharmaceuticals, agrochemicals, and materials science. The saturated indoline structure may offer advantages in drug design, such as improved metabolic stability or reduced cytotoxicity.

Material Science Applications

-

Organic Semiconductors: Indole derivatives contribute to charge transport layers in OLEDs . Indoline’s reduced conjugation might adjust bandgap properties for specialized optoelectronics.

Market and Industrial Perspectives

The global market for brominated indole derivatives is growing at 4.2% CAGR, driven by pharmaceutical demand . Indoline analogs could carve niches in niche sectors like asymmetric catalysis or specialty polymers, though synthesis scalability remains a barrier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume